4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester
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Description
Scientific Research Applications
Synthesis and Characterization
A novel series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, was synthesized through the ring opening of N-acylisatin. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) showed superiority in purity and yield compared to traditional methods. These compounds were characterized using advanced techniques such as FT-IR, NMR, and elemental analysis, highlighting the efficiency of OxymaPure/DIC as a coupling reagent (El‐Faham et al., 2013).
Antimicrobial Activities
New 1,2,4-Triazole derivatives were synthesized, including compounds with a structure related to 4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester. These compounds demonstrated good to moderate activities against various test microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a closely related compound, was determined, providing insights into its conformational stability. The piperazine ring adopts a chair conformation, and the dihedral angles formed by the piperazine and benzene ring were precisely measured, contributing to the understanding of its structural properties (Faizi et al., 2016).
Enzyme Inhibition Studies
Research on enzyme inhibition has highlighted the potential use of compounds structurally similar to this compound. For instance, novel piperidine derivatives were evaluated for their anti-acetylcholinesterase activity, showing significant inhibitory effects which could be beneficial in treating diseases related to neurotransmitter dysfunction (Sugimoto et al., 1990).
Metabolism and Pharmacokinetic Studies
The oxidative metabolism of Lu AA21004, a novel antidepressant, was investigated, revealing the formation of various metabolites, including a compound structurally akin to this compound. This study elucidated the key enzymes involved in its metabolism, providing valuable insights for pharmacokinetic optimization in drug development (Hvenegaard et al., 2012).
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-15(21)10-3-5-11(6-4-10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSYFGMOVSWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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